molecular formula C11H11BrN2 B8301420 5-Benzyl-4-bromo-1-methyl-1H-pyrazole

5-Benzyl-4-bromo-1-methyl-1H-pyrazole

Cat. No. B8301420
M. Wt: 251.12 g/mol
InChI Key: HSILBGLXKSWKOO-UHFFFAOYSA-N
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Patent
US09422290B2

Procedure details

(4-Bromo-2-methyl-2H-pyrazol-3-yl)-phenyl-methanol (0.50 g; 1.87 mmol) was treated with 3.0 ml TFA and Triethylsilane (1.49 ml; 9.36 mmol) and heated to 50° C. for 16 hours. The product was purified via reversed phase chromatography under acid conditions.
Name
(4-Bromo-2-methyl-2H-pyrazol-3-yl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[N:5][N:4]([CH3:7])[C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)O.C(O)(C(F)(F)F)=O.C([SiH](CC)CC)C>>[CH2:8]([C:3]1[N:4]([CH3:7])[N:5]=[CH:6][C:2]=1[Br:1])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
(4-Bromo-2-methyl-2H-pyrazol-3-yl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(N(N=C1)C)C(O)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1.49 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified via reversed phase chromatography under acid conditions

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=C(C=NN1C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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